

Application Note: Comprehensive Analytical Characterization of 1-(2-Furoyl)piperidin-4-amine

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891

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Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of **1-(2-Furoyl)piperidin-4-amine**, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. We will explore a multi-technique approach, including chromatography for purity and impurity profiling, and spectroscopy for structural elucidation. Each section explains the causality behind experimental choices, providing robust, self-validating protocols grounded in established scientific principles.

Introduction

1-(2-Furoyl)piperidin-4-amine, a substituted N-acylpiperidine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure combines a furoyl group, a piperidine ring, and a primary amine, presenting unique analytical challenges. Rigorous characterization is paramount to ensure the quality, safety, and efficacy of the final drug product. This involves confirming the chemical identity, quantifying the purity, and identifying and quantifying any process-related impurities.

This guide outlines an integrated analytical workflow, leveraging orthogonal techniques to provide a complete profile of the molecule. All methods are designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.^{[1][2][3]}

Physicochemical Properties

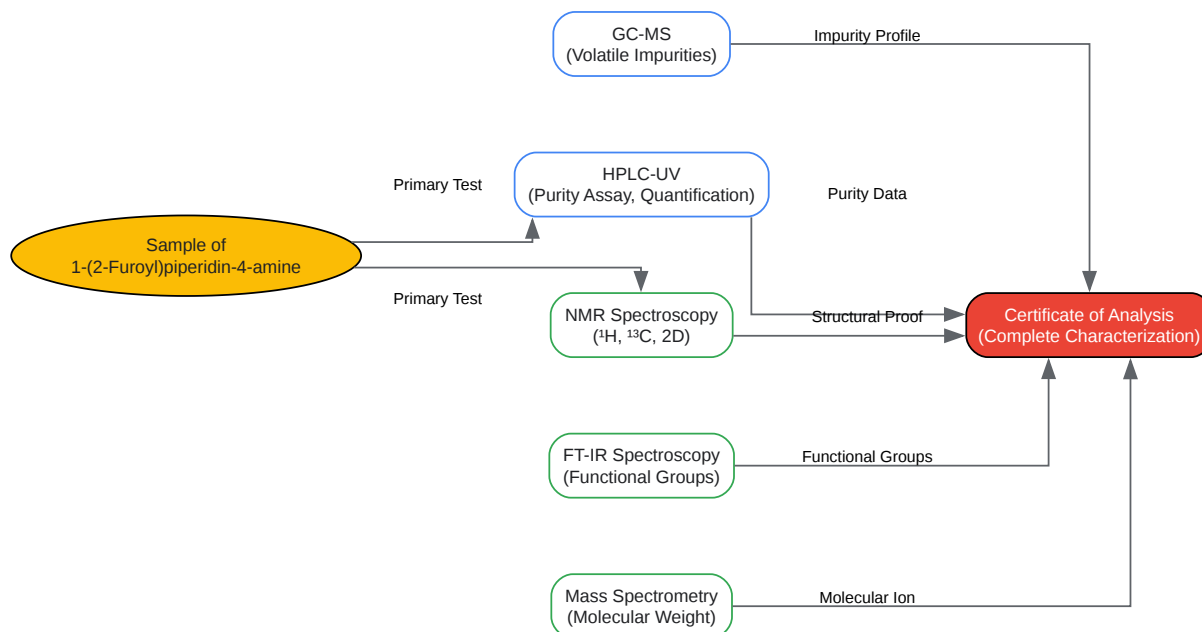
A foundational understanding of the compound's properties is essential for method development. Key properties for **1-(2-Furoyl)piperidin-4-amine** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	PubChem
Molecular Weight	194.23 g/mol	PubChem
IUPAC Name	(4-aminopiperidin-1-yl)(furan-2-yl)methanone	PubChem
CAS Number	886497-79-6	PubChem
Calculated pKa	~9.5-10.5 (for the primary amine)	Estimated based on similar structures

Scientist's Note: The key feature for chromatographic method development is the basic primary amine at the 4-position of the piperidine ring. The nitrogen in the piperidine ring is part of an amide and is non-basic. The pKa of the primary amine dictates that it will be protonated (cationic) at acidic pH, influencing its retention on reversed-phase columns.

Integrated Analytical Workflow

A comprehensive analysis relies on the strategic combination of multiple analytical techniques. The following workflow ensures that all aspects of the compound's identity, structure, and purity are thoroughly examined.



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Caption: Integrated workflow for the complete characterization of **1-(2-Furoyl)piperidin-4-amine**.

Chromatographic Methods for Purity and Impurity Analysis

Chromatographic techniques are essential for separating the main compound from any impurities, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC with UV detection is the primary technique for determining the purity of **1-(2-Furoyl)piperidin-4-amine** and quantifying related substances.

Scientific Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic compounds. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The pH of the aqueous phase is a critical parameter. Setting the pH to an acidic value (e.g., pH 2.5-3.5) ensures the primary amine is protonated (-NH_3^+), leading to consistent retention and sharp, symmetrical peak shapes. The furan ring provides a suitable chromophore for UV detection.

Protocol: HPLC Purity Assay

- Sample Preparation:
 - Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent). This yields a stock solution of ~0.5 mg/mL.
 - Further dilute as needed for analysis.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reversed-phase column for small molecules.
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier to protonate the amine and ensure good peak shape.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase HPLC.
Gradient	5% B to 95% B over 20 min	A gradient elution is used to separate impurities with a wide range of polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 254 nm	The furoyl group exhibits strong absorbance at this wavelength.

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

- Data Analysis:
 - Calculate the purity by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks.
 - For quantification of specific impurities, a reference standard for each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis process.[4][5][6]

Scientific Rationale: Due to the low volatility of **1-(2-Furoyl)piperidin-4-amine**, direct GC analysis is challenging. However, it is an excellent tool for analyzing potential volatile impurities from its synthesis, such as unreacted starting materials or solvents. Headspace GC-MS is the preferred method for residual solvent analysis as it avoids injecting the non-volatile API onto the column.[7]

Protocol: Headspace GC-MS for Residual Solvents

- Sample Preparation:
 - Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
 - Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO).
 - Seal the vial immediately. Prepare a blank (DMSO only) and reference standards for expected solvents.
- GC-MS Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm	Phase designed for separation of volatile polar compounds.
Carrier Gas	Helium, constant flow ~1.2 mL/min	Inert carrier gas compatible with MS.
HS Incubator Temp.	80 °C	To partition volatile solvents into the headspace.
HS Incubation Time	20 min	To allow for equilibrium to be reached.
Oven Program	40 °C (hold 5 min), ramp to 240 °C at 10 °C/min	Separates a wide range of common laboratory solvents.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.

| Mass Range | m/z 35-350 | Covers the mass range of typical solvents and the compound itself. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ^1H and ^{13}C NMR are the definitive methods for confirming the chemical structure of **1-(2-Furoyl)piperidin-4-amine**.[\[8\]](#)

Scientific Rationale: ^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ^{13}C NMR provides information on the number and types of carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular structure.

Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- **Data Acquisition:** Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY and HSQC can be used to confirm assignments.
- **Expected Spectral Features:**

Functional Group	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Notes
Furan-H (3 positions)	6.5 - 7.8	110 - 148	Three distinct signals, characteristic splitting pattern.
Piperidine-H (axial/equatorial)	1.5 - 4.5	25 - 55	Complex multiplets due to restricted rotation and chair conformation. Signals are often broad due to rotamers around the amide bond. [9]
C4-H	~2.8 - 3.2	~45 - 50	Methine proton adjacent to the amine.
-NH ₂	1.5 - 3.0 (broad)	N/A	Chemical shift is solvent-dependent and signal is often broad.

| Amide C=O | N/A | 158 - 165 | Carbonyl carbon, typically a sharp singlet. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application: FT-IR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[\[10\]](#)

Scientific Rationale: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of functional groups like amides, amines, and aromatic rings, providing a molecular "fingerprint".[\[11\]](#)

Protocol: FT-IR Analysis

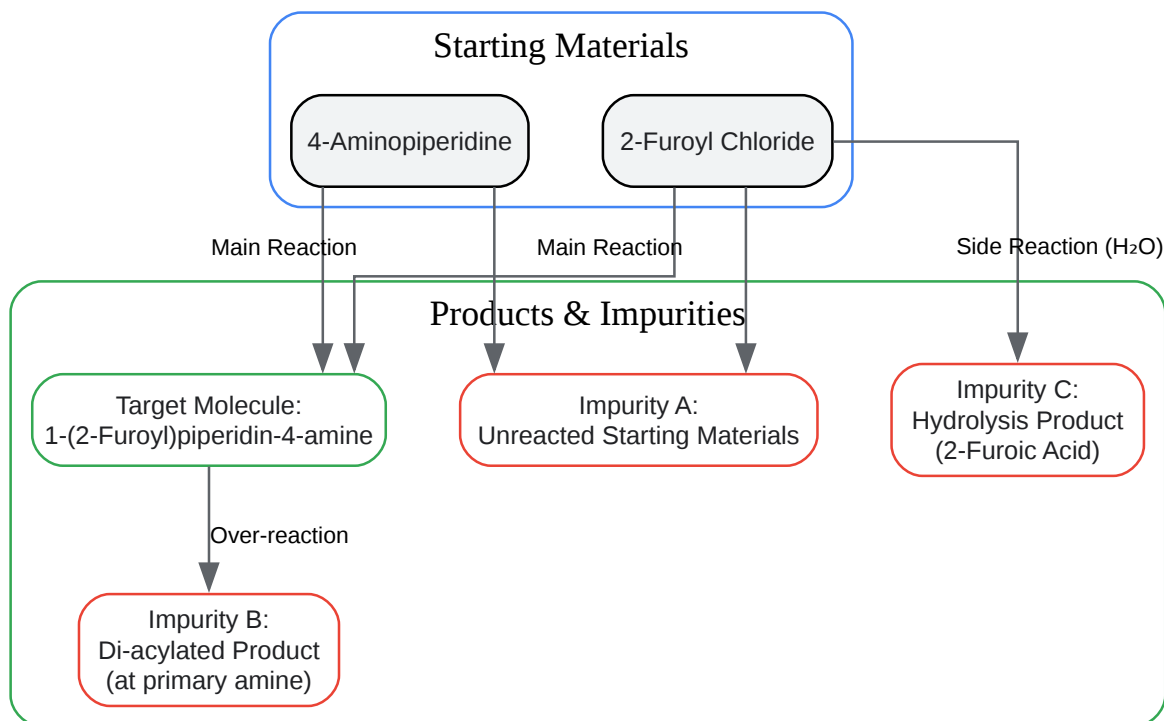
- **Sample Preparation:** Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum from 4000 to 400 cm^{-1} .
- **Expected Absorption Bands:**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200	N-H Stretch	Primary Amine (-NH₂)
3100 - 3000	C-H Stretch	Furan Ring
2950 - 2850	C-H Stretch	Piperidine Ring (aliphatic)
1640 - 1620	C=O Stretch (Amide I)	Tertiary Amide
1580 - 1400	C=C Stretch	Furan Ring

| 1300 - 1000 | C-O Stretch | Furan Ring |

Potential Impurity Profile

Understanding the synthetic route is crucial for predicting potential impurities. A likely synthesis involves the acylation of 4-aminopiperidine with a 2-furoyl derivative (e.g., 2-furoyl chloride).[\[12\]](#)
[\[13\]](#)



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Caption: Potential impurities based on a likely synthetic route for **1-(2-Furoyl)piperidin-4-amine**.

- Unreacted Starting Materials: 4-aminopiperidine and 2-furoic acid (from hydrolysis of 2-furoyl chloride).
- Process-Related Impurities: Di-acylated species where the primary amine has also reacted with 2-furoyl chloride.
- Degradation Products: Potential for hydrolysis of the amide bond under harsh pH conditions.

Scientist's Note: The HPLC method described in Section 4.1 should be capable of separating these potential impurities from the main compound. Their identities can be confirmed by collecting fractions and analyzing them by mass spectrometry and NMR.

Conclusion

The analytical characterization of **1-(2-Furoyl)piperidin-4-amine** requires a multi-faceted approach. The combination of HPLC for purity assessment, GC-MS for volatile impurity analysis, and spectroscopic techniques (NMR, FT-IR) for structural confirmation provides a robust and reliable strategy. The protocols and rationale detailed in this application note serve as a comprehensive guide for ensuring the quality and integrity of this important pharmaceutical intermediate, aligning with the rigorous standards of the pharmaceutical industry.

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